



Application Notes: Ozanimod Hydrochloride Formulation for In Vivo Studies

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Compound of Interest		
Compound Name:	Ozanimod Hydrochloride	
Cat. No.:	B8819272	Get Quote

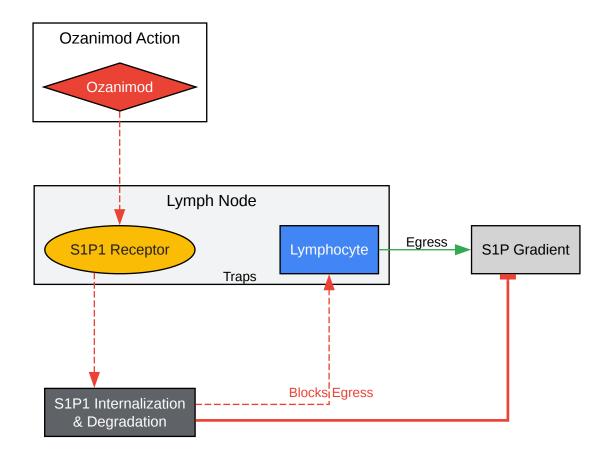
Introduction

Ozanimod hydrochloride is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3] Its mechanism of action involves preventing the egress of lymphocytes from lymphoid tissues, thereby reducing the number of circulating lymphocytes that can migrate to sites of inflammation.[1][3] This has therapeutic benefits in autoimmune diseases such as relapsing forms of multiple sclerosis (MS) and ulcerative colitis (UC).[2][3] For researchers conducting preclinical in vivo studies, proper formulation and administration of ozanimod hydrochloride are critical for obtaining reliable and reproducible results. These notes provide detailed protocols for the preparation, formulation, and administration of ozanimod hydrochloride for use in animal models.

Mechanism of Action

Ozanimod functions by internalizing S1P1 receptors on lymphocytes.[1] Normally, the S1P gradient between lymph nodes and the bloodstream guides lymphocytes to exit the lymphoid tissue.[1] By modulating the S1P1 receptor, ozanimod effectively traps lymphocytes, preventing them from contributing to inflammation in target organs like the central nervous system or the gut.[3][4] This leads to a reversible, dose-dependent reduction in peripheral lymphocyte counts. [2][5]





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Caption: Ozanimod blocks lymphocyte egress from lymph nodes.

Protocols for In Vivo Formulation and Administration

Solubility and Vehicle Selection

Ozanimod hydrochloride is a white to off-white solid with pH-dependent aqueous solubility.[6] [7] Selecting an appropriate vehicle is crucial for ensuring consistent drug delivery, particularly for oral administration in animal studies.

Table 1: Solubility of Ozanimod Hydrochloride



Solvent	Solubility	Reference
DMSO	~44 mg/mL	[8]
Methanol	~2.41 mg/mL	[6]
Ethanol	~1.43 mg/mL	[6]
Aqueous Medium (pH 5.1)	~3.51 mg/mL	[6]

| DMF:PBS (1:2, pH 7.2) | ~0.3 mg/mL |[9] |

For in vivo studies, a multi-component vehicle system or a suspension is often required to achieve the desired concentration and stability.

Table 2: Example Vehicle Formulations for Oral Gavage

Formulation Components	Preparation Notes	Intended Use	Reference
1. CMC-Na (0.5% - 1% w/v) in water	Forms a uniform suspension. Requires continuous stirring during preparation and administration.	Suspension	[8]
2. 5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH ₂ O	First dissolve in DMSO, then add other components sequentially with mixing.	Solution	[8]
3. 5% DMSO, 95% Corn Oil	Dissolve in DMSO first, then add to corn oil. May require warming to maintain solubility.	Solution/Suspension	[8]



| 4. 5% DMSO, 5% Tween® 20, 90% Water | Simple aqueous-based vehicle for compounds with moderate solubility. | Solution |[10] |

Protocol: Preparation of an Oral Suspension (0.5% CMC-Na)

This protocol is suitable for preparing a suspension for oral gavage, a common method for administering drugs in rodent models.

Materials:

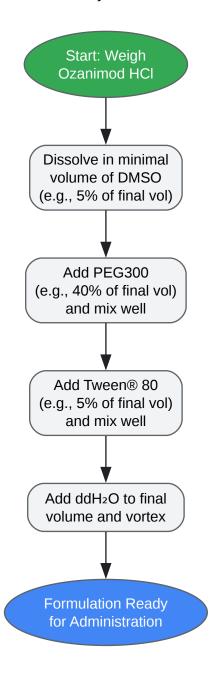
- Ozanimod hydrochloride powder
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile, deionized water
- Magnetic stirrer and stir bar
- Weighing scale and spatulas
- Glass beaker and graduated cylinder

Procedure:

- Prepare Vehicle: Slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Leave stirring for 1-2 hours until a clear, viscous solution is formed.
- Calculate Amount: Determine the required amount of ozanimod hydrochloride based on the desired dose (e.g., mg/kg), animal weight, and dosing volume (typically 5-10 mL/kg for mice/rats).
- Weigh Compound: Accurately weigh the calculated amount of **ozanimod hydrochloride**.
- Create Suspension: Slowly add the ozanimod hydrochloride powder to the prepared CMC-Na vehicle while stirring.



- Homogenize: Continue stirring for at least 30 minutes to ensure a uniform suspension. If necessary, use a homogenizer for a finer particle distribution.
- Administer: Keep the suspension stirring during dose aspiration to prevent settling and ensure consistent dosing. Prepare fresh daily.



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Caption: Workflow for preparing a solution-based vehicle.

Protocols for In Vivo Studies



General Protocol for Oral Administration in Rodents

Table 3: Recommended Dosages in Preclinical Models

Animal Model	Species	Effective Dose Range	Route	Reference
Experimental Autoimmune Encephalomye litis (EAE)	Mouse	0.2 - 1.0 mg/kg/day	Oral	[10][11]
TNBS-Induced Colitis	Mouse	0.3 - 1.0 mg/kg/day	Oral	[9]

| Toxicity/Safety Studies | Rat | 0.2 - 5.0 mg/kg/day | Oral |[12] |

Procedure:

- Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
- Group Assignment: Randomize animals into vehicle control and treatment groups.
- Dose Calculation: Calculate the volume to be administered to each animal based on its most recent body weight and the target dose in mg/kg.

Administration:

- Gently restrain the animal.
- Insert a proper-sized, ball-tipped gavage needle into the esophagus. Ensure the needle does not enter the trachea.
- Slowly dispense the calculated volume of the ozanimod formulation.
- Return the animal to its cage and monitor for any immediate adverse reactions.



Monitoring: Record body weight, clinical signs of disease (e.g., EAE score), and any adverse
effects daily.

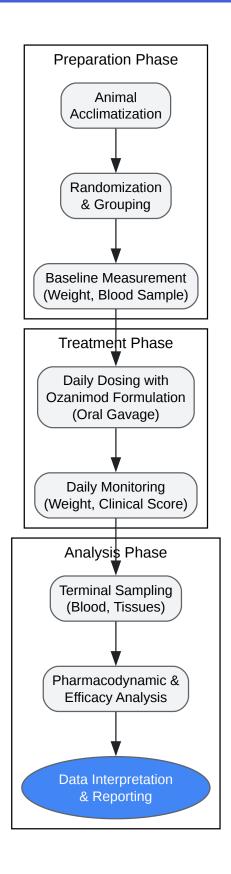
Protocol: Pharmacodynamic Assessment via Lymphocyte Counting

A key pharmacodynamic effect of ozanimod is the reduction of circulating lymphocytes.[2]

Procedure:

- Blood Collection: Collect blood samples (e.g., 50-100 μL) at baseline (pre-treatment) and at specified time points post-treatment (e.g., 24h, 7 days, 14 days). Common methods include tail vein or retro-orbital sinus sampling.
- Sample Processing: Transfer blood into tubes containing an anticoagulant (e.g., EDTA).
- Lymphocyte Counting:
 - Method A (Hematology Analyzer): Use an automated hematology analyzer calibrated for the specific animal species to obtain absolute lymphocyte counts.
 - Method B (Flow Cytometry): Lyse red blood cells and stain the remaining cells with fluorescently-labeled antibodies against lymphocyte markers (e.g., CD3 for T-cells, CD19 for B-cells). Analyze using a flow cytometer to determine the percentage and absolute number of lymphocyte subsets.
- Data Analysis: Calculate the percentage reduction in lymphocyte counts from baseline for each treatment group. A significant, dose-dependent reduction is the expected outcome.





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Caption: General experimental workflow for an in vivo ozanimod study.



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